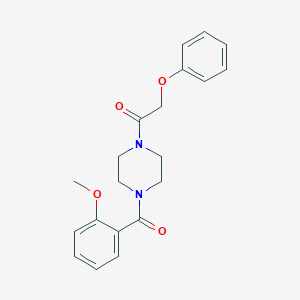![molecular formula C19H22N2O4S B247632 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPP, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, which make it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has also been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. These effects on signaling pathways may contribute to the various biochemical and physiological effects of 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a variety of biochemical and physiological effects, including neuroprotection, cardioprotection, and anti-tumor effects. In neuroscience, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to protect neurons from oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. In cardiology, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to improve cardiac function and reduce the risk of heart failure by reducing oxidative stress and inflammation in the heart. In oncology, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its stability and solubility in various solvents. 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is also relatively easy to synthesize and purify, which makes it a convenient compound for research. However, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for further research on 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to explore its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine and its potential side effects.
Synthesemethoden
The synthesis method for 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3-methylphenoxy)acetyl piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, which can then be purified using various techniques such as column chromatography or recrystallization. The yield of 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine can vary depending on the specific reaction conditions used, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and oncology. In neuroscience, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. In cardiology, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential to improve cardiac function and reduce the risk of heart failure. In oncology, 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have anti-tumor effects and may have potential as a cancer treatment.
Eigenschaften
Molekularformel |
C19H22N2O4S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C19H22N2O4S/c1-16-6-5-7-17(14-16)25-15-19(22)20-10-12-21(13-11-20)26(23,24)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |
InChI-Schlüssel |
GSLUFJKKAYWXJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)




![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)


![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)